molecular formula C7H8N2O2 B2528225 1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1797409-45-0

1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2528225
CAS No.: 1797409-45-0
M. Wt: 152.153
InChI Key: HMTFPSSCTSJJNX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 1797409-45-0) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol, this solid serves as a privileged scaffold in medicinal chemistry . The pyrimidine-2,4-dione core, also known as a dihydropyrimidinone (DHPM), is a recognized "privileged structure" in drug discovery due to its proven ability to interact with multiple biological targets . This specific cyclopropyl-substituted derivative is a key heterocyclic building block for the synthesis of more complex molecules . Researchers utilize this and related DHPM derivatives in various exploratory applications, including the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for antiviral research and the design of eukaryotic elongation factor-2 kinase (eEF-2K) inhibitors for oncology research . The compound's structure aligns with core motifs found in several classes of biologically active molecules, making it a valuable template for generating new chemical entities in hit-to-lead optimization campaigns . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-cyclopropylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6-3-4-9(5-1-2-5)7(11)8-6/h3-5H,1-2H2,(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMTFPSSCTSJJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of cyclopropylamine with diethyl malonate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Insights

  • Cyclopropyl vs. Cyclopentyl Substituents: The cyclopropyl group’s small size and ring strain may improve membrane permeability compared to bulkier cyclopentyl analogs .
  • Aromatic vs. Aliphatic Substituents : Bromophenyl (e.g., ) and pyrazinyl (e.g., ) groups introduce π-π stacking capabilities, advantageous for targeting aromatic enzyme pockets. In contrast, aliphatic groups like ethyl or methoxy (e.g., ) enhance solubility but may reduce target affinity.

Biological Activity

1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CPTD) is a pyrimidinedione derivative with potential biological activities. This compound has garnered interest due to its structural uniqueness and the possibility of various pharmacological applications. The biological activity of CPTD includes antimicrobial, antiparasitic, and anticancer properties. This article provides a comprehensive overview of the biological activity of CPTD based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H8_8N2_2O2_2
  • SMILES : C1CC1N2C=CC(=O)NC2=O
  • InChIKey : HMTFPSSCTSJJNX-UHFFFAOYSA-N

Antiparasitic Activity

The antiparasitic potential of CPTD is noteworthy. Studies on structurally similar compounds suggest that pyrimidinedione derivatives can inhibit the growth of parasites such as Leishmania and Toxoplasma. For instance:

  • IC50_{50} Values : Compounds with similar structures have shown IC50_{50} values ranging from 13.9 µM to 61.7 µM against Leishmania amazonensis and Toxoplasma gondii respectively . This indicates a promising avenue for further exploration of CPTD's antiparasitic effects.

Anticancer Activity

The anticancer properties of pyrimidinedione derivatives have been explored in various studies. These compounds have been reported to induce apoptosis in cancer cell lines through multiple mechanisms:

  • Mechanism of Action : Inhibition of key enzymes involved in cancer metabolism.
  • Cell Lines Tested : Various studies have utilized cell lines such as HeLa and MCF-7 to evaluate the cytotoxic effects of related compounds.
CompoundCell LineIC50_{50} (µM)Reference
Pyrimidinedione DerivativeHeLa25.3
Pyrimidinedione DerivativeMCF-732.1

Case Studies

  • Study on Antiparasitic Activity :
    • A study evaluated several pyrimidinedione derivatives for their efficacy against Leishmania. The most potent compound exhibited an IC50_{50} of 22.4 µM, highlighting the potential for CPTD in antiparasitic drug development .
  • Anticancer Screening :
    • In a screening assay for anticancer activity, a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50_{50} value indicating effective inhibition of cell proliferation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-Cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how can reaction conditions be optimized?

  • Answer : Multi-component reactions (MCRs) using catalysts like FeCl₃ or ionic liquids are commonly employed for tetrahydropyrimidinone derivatives. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading. Stepwise purification (e.g., column chromatography followed by recrystallization) improves purity. For cyclopropyl group introduction, nucleophilic substitutions or coupling reactions (e.g., Suzuki-Miyaura) may be required .
  • Table 1 : Synthesis Optimization Parameters for Analogous Compounds

CatalystSolventYield (%)Purity (HPLC)Reference
FeCl₃Ethanol7898.5%
Ionic liquidDMF8597.8%

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/²D) resolves cyclopropyl and tetrahydropyrimidine protons. Mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography or computational modeling (DFT) validates stereoelectronic properties. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How does the cyclopropyl moiety influence the compound's solubility and stability under physiological conditions?

  • Answer : The cyclopropyl group enhances lipophilicity (logP ~2.5), reducing aqueous solubility but improving membrane permeability. Stability studies in PBS (pH 7.4) at 37°C show <10% degradation over 24 hours. Accelerated stability testing (40°C/75% RH) identifies degradation pathways (e.g., ring-opening) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

  • Answer : Use orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement. Ensure compound purity (>95% via HPLC) and confirm batch-to-batch consistency. Employ metabolomic profiling to identify off-target interactions. Cross-reference with structurally similar derivatives (e.g., ’s pyrido[2,3-d]pyrimidines) to isolate structure-activity relationships (SAR) .

Q. How can computational modeling elucidate the mechanism of action for this compound?

  • Answer : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like thymidylate synthase or DNA polymerases. MD simulations (GROMACS) assess conformational stability in binding pockets. QSAR models correlate electronic properties (HOMO-LUMO gaps) with inhibitory potency .

Q. What experimental designs are optimal for studying the compound's pharmacokinetics and metabolite profiling?

  • Answer : In vitro assays using liver microsomes (human/rat) identify phase I metabolites (CYP450-mediated). LC-MS/MS quantifies plasma exposure in rodent models. Radiolabeled analogs (¹⁴C) track tissue distribution. Bile-duct cannulation studies assess enterohepatic recirculation .

Q. How do structural modifications (e.g., halogenation) impact the compound’s bioactivity and toxicity profile?

  • Answer : Fluorination at specific positions (e.g., para to the cyclopropyl group) enhances metabolic stability but may increase hepatotoxicity (ALT/AST elevation in vitro). Comparative SAR tables (Table 2) guide rational design.
  • Table 2 : SAR of Halogenated Derivatives

SubstituentIC₅₀ (µM)LogPHepG2 Toxicity (µM)
-H12.32.1>100
-F (para)8.72.450
-Cl (ortho)6.22.830

Methodological Notes

  • References : Prioritized peer-reviewed synthesis protocols (), safety data (), and biological activity studies ( ).

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